molecular formula C11H11F2NO4 B6952876 N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide

Cat. No.: B6952876
M. Wt: 259.21 g/mol
InChI Key: KZLZLKNOSOGAKZ-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group, a methoxy group, and a pyranone ring

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c1-17-9-5-18-8(2-7(9)15)10(16)14-6-3-11(12,13)4-6/h2,5-6H,3-4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLZLKNOSOGAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the preparation of 3,3-difluorocyclobutanecarboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 5-methoxy-4-oxopyran-2-carboxamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the pyranone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3,3-Difluorocyclobutanol
  • 3,3-Difluorocyclobutylmethanol
  • 4,4-Difluorocyclohexanol

Uniqueness

N-(3,3-difluorocyclobutyl)-5-methoxy-4-oxopyran-2-carboxamide is unique due to the combination of its difluorocyclobutyl group and pyranone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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